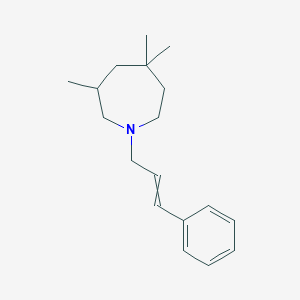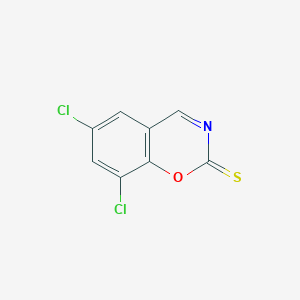
4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their wide range of biological activities and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- typically involves the reaction of 3-chloroisothiazole-5-carbonitrile with 3-thienyl derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-3-thiophene in the presence of a palladium catalyst, such as Pd(Ph3P)2Cl2, and a base like AgF, in a solvent like MeCN at elevated temperatures (around 82°C), can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the isothiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with substituted nucleophiles replacing the chlorine atom.
Oxidation and Reduction Reactions: Products with altered functional groups depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials and as intermediates in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. The compound’s structure allows it to form stable interactions with these targets, leading to its observed effects.
Comparación Con Compuestos Similares
- 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
- 3-Chloro-5-phenylisothiazole-4-carbonitrile
- 3,5-Dichloroisothiazole-4-carbonitrile
Comparison: 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- is unique due to the presence of the 3-thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds.
Propiedades
Número CAS |
647016-66-8 |
|---|---|
Fórmula molecular |
C8H3ClN2S2 |
Peso molecular |
226.7 g/mol |
Nombre IUPAC |
3-chloro-5-thiophen-3-yl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H3ClN2S2/c9-8-6(3-10)7(13-11-8)5-1-2-12-4-5/h1-2,4H |
Clave InChI |
ZBUCYAXTYARFGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=C(C(=NS2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)




![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)




